molecular formula C17H11BrO2 B377327 3-bromo-2,6-diphenyl-4H-pyran-4-one

3-bromo-2,6-diphenyl-4H-pyran-4-one

Cat. No.: B377327
M. Wt: 327.2g/mol
InChI Key: OVTAARGHHFFWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2,6-diphenyl-4H-pyran-4-one is a halogenated pyranone derivative characterized by a bromine atom at position 3 and phenyl groups at positions 2 and 6 of the pyranone ring. This compound serves as a versatile precursor in organic synthesis, particularly for constructing macrocyclic architectures like podands and crown ethers via nucleophilic substitution reactions at the C3 bromine site . Its synthesis often involves bromination of precursor pyranones or acetophenone derivatives under controlled conditions, as seen in analogous methodologies . The electron-withdrawing bromine substituent enhances reactivity toward nucleophiles, while the phenyl groups contribute steric bulk and stability through conjugation.

Properties

IUPAC Name

3-bromo-2,6-diphenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO2/c18-16-14(19)11-15(12-7-3-1-4-8-12)20-17(16)13-9-5-2-6-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTAARGHHFFWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=C(O2)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one

Structural Differences :

  • Substituents : Acetyl (C3), methyl (C2), and phenyl (C6) groups.
  • Applications : Primarily used as an intermediate in organic synthesis, such as in the preparation of heterocyclic compounds.

Key Contrast: Unlike the brominated analog, this compound lacks a halogen leaving group, limiting its utility in forming covalent bonds via substitution. However, the acetyl group enables diverse functionalization pathways, such as Knoevenagel condensations .

3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one

Structural Differences :

  • Substituents : Bromomethyl groups at C3 and C5, phenyl groups at C2 and C5.
  • Reactivity : The bromomethyl moieties allow dual substitution, facilitating the synthesis of podands and crown ethers.

Key Contrast: The bis(bromomethyl) derivative enables two-point functionalization, whereas the mono-bromo compound is restricted to single-site modifications. Substitution reactions with this compound are highly sensitive to base choice; replacing Et3N with NaOH improved yields in crown ether synthesis .

3-Bromo-2,6-diiodo-5-methoxypyridine

Structural Differences :

  • Core Structure: Pyridine ring (nitrogen-containing) vs. pyranone (oxygen-containing).
  • Substituents : Bromine (C3), iodine (C2, C6), and methoxy (C5) groups.

Key Contrast: The pyridine core’s electronic environment differs significantly due to nitrogen’s electronegativity. In contrast, the pyranone’s ketone oxygen stabilizes resonance structures, influencing its reactivity .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents Core Structure Key Reactivity Applications References
3-Bromo-2,6-diphenyl-4H-pyran-4-one Br (C3), Ph (C2, C6) 4H-pyran-4-one Nucleophilic substitution at C3 Macrocyclic compound synthesis
3-Acetyl-2-methyl-6-phenyl-4H-pyran-4-one Acetyl (C3), Me (C2), Ph (C6) 4H-pyran-4-one Condensation reactions Organic synthesis intermediate
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one BrCH2 (C3, C5), Ph (C2, C6) 4H-pyran-4-one Bis-nucleophilic substitution Crown ether/podand derivatives
3-Bromo-2,6-diiodo-5-methoxypyridine Br (C3), I (C2, C6), OMe (C5) Pyridine Halogen exchange reactions Pharmaceutical intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.